molecular formula C10H5BrN2S2 B8181537 4-Bromo-7-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole

4-Bromo-7-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole

Cat. No. B8181537
M. Wt: 297.2 g/mol
InChI Key: VVQIEATVJBTJRD-UHFFFAOYSA-N
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Description

4-Bromo-7-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is a useful research compound. Its molecular formula is C10H5BrN2S2 and its molecular weight is 297.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-7-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-7-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photovoltaic Applications : A polymer containing 4,7-bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole has been used in organic photovoltaic cells, achieving a power conversion efficiency of 1.21% (Lee et al., 2010). Additionally, it serves as a donor-acceptor-donor structure in dye-sensitized solar cells and organic light-emitting diodes (Chmovzh et al., 2022).

  • Intermediate for Synthesis : It acts as a novel intermediate for synthesizing various thiopene and 1,3,4-thiadiazole derivatives (Farag et al., 1997).

  • Synthesis of Dyes : This compound is important in the synthesis of dyes for photovoltaic materials (Chmovzh et al., 2022).

  • Electroluminescence and Amplified Spontaneous Emission : It's used in star-shaped single-polymer systems for simultaneous RGB emission, relevant in electroluminescence and amplified spontaneous emission applications (Liu et al., 2016).

  • Mechanochromic Properties : The mechanochromic phase transformation of related polymorphs can be explained through modifications in their topological nets (Echeverri et al., 2020).

  • Organic Electronics : Derivatives like DH-BTZ-4T, which have promising mobilities and a low band gap, are suitable for organic electronics applications (Sonar et al., 2008).

  • Cancer Treatment : Compounds like zinc phthalocyanine 3, which have high singlet oxygen quantum yield and good fluorescence properties, show potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

  • Electrochromic Polymers : It's used in the development of processable blue electrochromic polymers that switch to transparent upon oxidation (Karakus et al., 2012).

  • Organic Thin Film Transistors and Inverters : New benzothiadiazole derivatives are used as small-molecule organic semiconductors for these devices (Kim et al., 2017).

  • Fluorescent Probes : Derivatives like TBDT are effective in visualizing trace amounts of exogenous ClO- in living cells, indicating potential in biomedical research (Wang et al., 2021).

properties

IUPAC Name

4-bromo-7-thiophen-2-yl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2S2/c11-7-4-3-6(8-2-1-5-14-8)9-10(7)13-15-12-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQIEATVJBTJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C3=NSN=C23)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-7-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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